Benzyl 4-methoxypiperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Asymmetric Esterification
- Benzyl 4-methoxypiperidine-1-carboxylate has been used in the kinetic resolution of racemic secondary benzylic alcohols, producing optically active carboxylic esters. This process utilizes chiral catalysts and is significant in the production of chiral carboxylic esters from free carboxylic acids and racemic secondary alcohols (Shiina & Nakata, 2007).
Protective Group for Carboxylic Acids
- It has been introduced as a new protecting group for carboxylic acids. This compound, when coupled with corresponding acids, can be hydrolyzed efficiently, showing compatibility with several functional groups (Yoo, Kim Hye, & Kyu, 1990).
Reactivity in Synthesis
- The compound plays a role in the synthesis of natural products and pharmacologically interesting compounds, being used as a synthetic intermediate in these processes (Ibenmoussa et al., 1998).
Polymer Chemistry
- In polymer chemistry, it's used in the ring-opening polymerization of monomers derived from L-malic acid. This process is crucial for generating polymers with specific properties (Pounder et al., 2011).
Solid-Phase Synthesis
- The compound is involved in the solid-phase synthesis of oligo(p-benzamide) foldamers, serving as a building block in supramolecular chemistry (König et al., 2006).
Antiviral Activity
- It has shown potential in the synthesis of HIV integrase inhibitors, playing a role in the development of antiviral medications (Boros et al., 2009).
Electrochemical Applications
- Its derivatives have been studied in the electrochemical carboxylation of arylmethyl chlorides, which is significant in the production of carboxylic acids (Chung et al., 2000).
Luminescent Properties
- In the study of lanthanide coordination compounds, derivatives of this compound have been used to understand the impact of substituents on photophysical properties (Sivakumar et al., 2010).
Electrochemical Oxidation
- It has been utilized in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids, demonstrating a valuable role in organic synthesis (Rafiee et al., 2018).
Safety and Hazards
Benzyl 4-methoxypiperidine-1-carboxylate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
benzyl 4-methoxypiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-7-9-15(10-8-13)14(16)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUZBZPEVQPLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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